2-Amino-3-hydroxy-2-methylpropanenitrile

Description

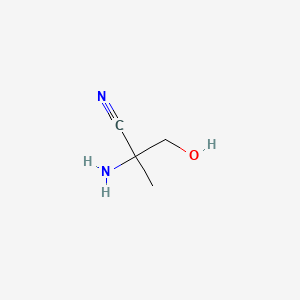

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-4(6,2-5)3-7/h7H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRLLJVJCVKHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559934 | |

| Record name | 2-Amino-3-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122556-12-1 | |

| Record name | 2-Amino-3-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations in the Synthesis and Reactivity of 2 Amino 3 Hydroxy 2 Methylpropanenitrile

Analysis of Chiral Centers and Enantiomeric Forms

2-Amino-3-hydroxy-2-methylpropanenitrile possesses a single chiral center at the C2 carbon. This carbon atom is bonded to four different substituents: an amino group (-NH2), a hydroxymethyl group (-CH2OH), a methyl group (-CH3), and a nitrile group (-CN). The presence of this stereocenter gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-Amino-3-hydroxy-2-methylpropanenitrile and (S)-2-Amino-3-hydroxy-2-methylpropanenitrile, based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive. The distinct three-dimensional arrangements of the enantiomers can lead to significantly different biological activities, a common phenomenon in pharmacology where one enantiomer may be therapeutic while the other is inactive or even detrimental.

| Property | Description |

| Chiral Center | C2 |

| Enantiomers | (R)-2-Amino-3-hydroxy-2-methylpropanenitrile |

| (S)-2-Amino-3-hydroxy-2-methylpropanenitrile | |

| Key Substituents at C2 | -NH2, -CH2OH, -CH3, -CN |

| Optical Activity | Enantiomers rotate plane-polarized light in equal but opposite directions. The racemic mixture is optically inactive. |

Diastereoselective Control in Derivative Formation

Achieving control over the stereochemical outcome during the synthesis of derivatives of this compound is a significant challenge in synthetic organic chemistry. Diastereoselective synthesis aims to produce a specific stereoisomer of a product that has multiple stereocenters. This is often accomplished by using a chiral auxiliary, which is a chiral compound temporarily incorporated into the substrate to direct the stereochemical course of a reaction.

In the context of aminonitriles, chiral auxiliaries derived from readily available chiral pool sources such as amino acids or carbohydrates can be employed. mdpi.com For instance, the amino group of a racemic this compound could be reacted with a chiral auxiliary to form two diastereomeric intermediates. These diastereomers, having different physical properties, can then be separated. Subsequent reactions on the separated diastereomers, followed by the removal of the chiral auxiliary, would yield enantiomerically enriched derivatives.

The choice of chiral auxiliary and reaction conditions can significantly influence the diastereomeric ratio of the products. For example, in reactions involving the formation of a new stereocenter, the steric hindrance and electronic properties of the chiral auxiliary can favor the approach of a reagent from one face of the molecule over the other, leading to a high diastereomeric excess (de).

Table Illustrating Theoretical Diastereoselective Aldol Reaction of a Protected Derivative:

| Chiral Auxiliary | Lewis Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| (S)-4-isopropyloxazolidin-2-one | TiCl4 | CH2Cl2 | -78 | >95:5 |

| (R)-2-amino-2-phenylethanol | Zn(OTf)2 | THF | -78 | 10:90 |

Methodologies for Enantiomeric Resolution

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. For this compound, several methodologies can be employed to achieve this separation.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. yakhak.org The principle behind this technique is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus separation.

For a polar molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. yakhak.org These CSPs can offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can discriminate between the enantiomers. The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane and a more polar alcohol such as isopropanol or ethanol, is crucial for optimizing the separation.

Hypothetical Chiral HPLC Separation Data for this compound Enantiomers:

| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralcel OD-H | 90:10 | 1.0 | 8.5 | 10.2 | 1.8 |

| Chiralpak AD-H | 85:15 | 1.0 | 7.3 | 9.1 | 2.1 |

Another classical and effective method for enantiomeric resolution is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. In the case of the basic amino group in this compound, a chiral acid such as tartaric acid or its derivatives can be used.

The reaction of the racemic aminonitrile with, for example, (R,R)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-aminonitrile:(R,R)-tartrate] and [(S)-aminonitrile:(R,R)-tartrate]. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other diastereomer enriched in the mother liquor. After separation, the desired enantiomer of the aminonitrile can be recovered by neutralizing the diastereomeric salt with a base.

The efficiency of this resolution process is highly dependent on factors such as the choice of resolving agent, the solvent system, temperature, and the rate of crystallization.

Illustrative Data on Diastereomeric Salt Resolution of a Racemic Aminonitrile with (R,R)-Tartaric Acid:

| Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Recovered Amine (%) |

|---|---|---|---|

| Methanol | 0 | 45 | >98 |

| Ethanol | 25 | 38 | 95 |

Advanced Synthetic Methodologies for 2 Amino 3 Hydroxy 2 Methylpropanenitrile and Analogous Structures

Refined Strecker Synthesis Approaches

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone multicomponent reaction for preparing α-aminonitriles from a carbonyl compound, an amine (typically ammonia), and a cyanide source. wikipedia.orgjk-sci.com For the synthesis of 2-Amino-3-hydroxy-2-methylpropanenitrile, the corresponding carbonyl precursor is 1-hydroxy-2-propanone (hydroxyacetone). The classical Strecker reaction on ketones yields α,α-disubstituted α-aminonitriles. wikipedia.org

The synthesis of this compound via the Strecker reaction necessitates the use of 1-hydroxy-2-propanone as the carbonyl precursor. The presence of the hydroxyl group introduces specific considerations for reaction optimization compared to simple aliphatic ketones.

Ketones are generally less reactive than aldehydes in the Strecker synthesis. masterorganicchemistry.com The reaction conditions must be tailored to favor the formation of the key ketimine intermediate. Standard conditions often involve an ammonium salt (e.g., ammonium chloride) and an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) in an aqueous or mixed aqueous-organic solvent system. nrochemistry.commasterorganicchemistry.com The ammonium salt serves as both a source of ammonia and a mild acid to catalyze imine formation. masterorganicchemistry.com

For a hydroxyl-containing substrate like 1-hydroxy-2-propanone, several factors must be optimized:

pH Control: The pH of the reaction medium is critical. It must be low enough to facilitate the dehydration of the intermediate carbinolamine to the iminium ion, but high enough to ensure a sufficient concentration of the free cyanide nucleophile (HCN is a weak acid, pKa ~9.2).

Solvent System: The polarity of the solvent must be suitable to dissolve the hydrophilic precursor and the reaction reagents. Water, methanol, or ethanol are common choices.

Temperature and Reaction Time: Ketone-based Strecker reactions may require elevated temperatures and longer reaction times to proceed to completion compared to those with aldehydes.

Cyanide Source: While alkali cyanides are common, trimethylsilyl cyanide (TMSCN) can be used in organic solvents, often with a Lewis acid catalyst. organic-chemistry.org Acetone cyanohydrin is also frequently employed as a safer, liquid alternative for delivering HCN. tcichemicals.comlibretexts.org

The electron-withdrawing nature of the adjacent hydroxyl group in 1-hydroxy-2-propanone may slightly activate the carbonyl carbon towards initial nucleophilic attack by ammonia, but it can also lead to potential side reactions or intramolecular hydrogen bonding that could influence the reactivity of intermediates. Careful control of the reaction parameters is therefore essential to maximize the yield of the desired α-aminonitrile.

The classical Strecker synthesis produces a racemic mixture of α-aminonitriles. wikipedia.org For applications requiring enantiomerically pure compounds, catalytic asymmetric methods are paramount. nih.gov This is achieved by using a substoichiometric amount of a chiral catalyst to control the facial selectivity of the cyanide addition to the prochiral imine intermediate. organicreactions.org

A variety of catalyst systems have been developed for the asymmetric Strecker reaction, many of which are applicable to ketimines:

Thiourea-Based Catalysts: Simple chiral amido-thiourea catalysts have been shown to be robust and effective, even when using aqueous cyanide salts. nih.gov These catalysts are thought to operate through hydrogen bonding, activating the imine electrophile.

Schiff Base Catalysts: Chiral Schiff base ligands, often in complex with a metal like titanium or aluminum, can create a chiral environment that directs the incoming cyanide nucleophile. acs.orgorganic-chemistry.org

Peptide-Based Catalysts: Cyclic dipeptides have been developed that effectively catalyze the Strecker synthesis with high enantiomeric excess. grantome.com Mechanistic studies suggest these catalysts can act in a bifunctional manner, activating both the imine and the cyanide source. acs.org

The enantioselectivity of these reactions is highly dependent on the catalyst structure, the solvent, and the specific substrate, particularly the substituents on the imine nitrogen. organicreactions.org For the synthesis of a chiral variant of this compound, an N-substituted imine derived from 1-hydroxy-2-propanone would be the key substrate for these catalytic systems.

| Catalyst Type | Metal Center (if any) | Typical Substrate | Reported Enantioselectivity (ee %) |

|---|---|---|---|

| Amido-thiourea | None (Organocatalyst) | N-Benzhydryl ketimines | Up to 99% |

| Schiff Base-Peptide Ligand | Titanium (Ti) | N-Aryl aldimines | Up to 98% |

| Bis(8-quinolinolato) Complex | Aluminum (Al) | Aldimines and Ketimines | Up to 96% |

| Cyclic Dipeptide | None (Organocatalyst) | N-Aryl aldimines | >99% |

This table presents representative data compiled from various studies on asymmetric Strecker reactions and is intended to be illustrative. nih.govorganic-chemistry.orggrantome.comacs.org

The mechanism of the Strecker synthesis is widely accepted to proceed through two main stages: the formation of the α-aminonitrile, followed by its potential hydrolysis to the corresponding amino acid. nih.gov For the synthesis of this compound, the focus is on the first stage.

The reaction initiates with the condensation of the carbonyl compound (1-hydroxy-2-propanone) and ammonia. wikipedia.org

The carbonyl oxygen is first protonated by a mild acid source (e.g., NH₄⁺), enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Ammonia, acting as a nucleophile, attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.

Following proton transfer, a molecule of water is eliminated, leading to the formation of a reactive iminium ion intermediate. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The cyanide ion (CN⁻) then performs a nucleophilic attack on the iminium carbon, forming the new carbon-carbon bond and yielding the final α-aminonitrile product. wikipedia.orgnih.gov

Cyanohydrin-Based Synthetic Routes

An alternative to the one-pot, three-component Strecker reaction is a stepwise approach that proceeds via a cyanohydrin intermediate. This strategy separates the C-C bond formation (cyanation) from the C-N bond formation (amination).

2-Hydroxy-2-methylpropanenitrile, commonly known as acetone cyanohydrin, is a versatile and commercially important organic compound. wikipedia.org While not a direct precursor to this compound, its chemistry is highly relevant for the synthesis of analogous structures and it serves as a key reagent in cyanohydrin-based synthetic strategies.

Acetone cyanohydrin is widely used as a convenient and safer liquid substitute for highly toxic hydrogen cyanide gas. tcichemicals.comwikipedia.org Its primary applications in synthesis include:

Transhydrocyanation: In a base-catalyzed equilibrium process, acetone cyanohydrin can transfer an equivalent of HCN to another carbonyl acceptor, such as an aldehyde, to form a new cyanohydrin while releasing acetone. libretexts.org

Source of Cyanide Nucleophile: It can be used as a cyanide source for various nucleophilic substitution and addition reactions. For instance, it is used in the copper-catalyzed hydrocyanation of diazoesters. acs.orgorganic-chemistry.org

Michael Additions: As a source of HCN, it is used for the conjugate addition of cyanide to α,β-unsaturated carbonyl compounds. tcichemicals.com

Industrial Precursor: It is a key intermediate in the large-scale industrial production of methyl methacrylate, the monomer for Plexiglas (PMMA). wikipedia.org

The utility of acetone cyanohydrin highlights the strategic importance of cyanohydrins as stable, handleable intermediates that can be used as building blocks or as sources of reactive cyanide for constructing more complex molecules.

This synthetic approach involves first preparing a cyanohydrin from the carbonyl precursor, followed by the introduction of the amino group. For the synthesis of the title compound, this would involve the reaction of 1-hydroxy-2-propanone with a cyanide source to form the intermediate 2,3-dihydroxy-2-methylpropanenitrile.

The subsequent step requires the conversion of the tertiary hydroxyl group at the C2 position into an amino group. The direct nucleophilic substitution of a tertiary alcohol is notoriously difficult due to steric hindrance and the poor leaving group nature of the hydroxide ion (OH⁻). Therefore, a multi-step strategy is typically required:

Activation of the Hydroxyl Group: The hydroxyl group must first be converted into a better leaving group. This can be achieved by tosylation, mesylation, or conversion to a halide.

Nucleophilic Substitution: The activated intermediate can then be treated with an ammonia equivalent (such as ammonia itself, or an azide followed by reduction) to install the amino group. However, with tertiary substrates, SN1 pathways and competing E1/E2 elimination reactions are significant challenges that can lead to undesired alkene byproducts.

An alternative strategy is the reductive amination of the cyanohydrin. The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This would convert a cyanohydrin into a β-amino alcohol, a different but structurally related and valuable class of compounds.

Given the challenges of post-cyanohydrin amination for sterically hindered tertiary centers, the direct Strecker synthesis or asymmetric variants often represent a more convergent and efficient route to α,α-disubstituted α-aminonitriles like this compound.

Multicomponent Reactions (MCRs) for Direct Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.netbeilstein-journals.orgslideshare.net Several classical MCRs, including the Strecker, Passerini, and Ugi reactions, are powerful tools for the synthesis of α-aminonitriles and their derivatives, which are key precursors to amino acids and other nitrogen-containing compounds. organicreactions.orgnrochemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.commdpi.comresearchgate.net

The direct synthesis of this compound can be envisioned through a Strecker-type reaction utilizing hydroxyacetone as the ketone component, a source of ammonia, and a cyanide source. The classical Strecker synthesis involves the condensation of a carbonyl compound with an amine and cyanide to yield an α-aminonitrile. nrochemistry.comwikipedia.orgmasterorganicchemistry.com In the context of the target molecule, the reaction would proceed as depicted in the following general scheme:

Scheme 1: General Strecker reaction for the synthesis of this compound.

While the direct application of the classical Strecker reaction to hydroxyacetone for the synthesis of this compound is not extensively documented in readily available literature, the reaction is, in principle, feasible. However, challenges such as the potential for side reactions involving the hydroxyl group and the control of stereoselectivity at the quaternary carbon center need to be addressed. Modern variations of the Strecker reaction often employ catalysts to improve yields and achieve enantioselectivity. researchgate.netacs.orgcomporgchem.com

The Passerini and Ugi reactions are other powerful isocyanide-based MCRs that can be adapted for the synthesis of α-hydroxy-α-amino acid derivatives. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgwikipedia.org The Passerini reaction, a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While not directly producing an aminonitrile, the resulting product can be a precursor to the desired structure. The Ugi reaction, a four-component condensation of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, generates a bis-amide. slideshare.netwikipedia.orgnih.gov The use of ketones, including functionalized ketones, in Ugi reactions has been explored, suggesting the potential for employing hydroxyacetone or a protected derivative to construct the core scaffold of this compound. nih.gov

| Multicomponent Reaction | Reactants | Product Type | Potential for Synthesis of Target Structure |

|---|---|---|---|

| Strecker Reaction | Ketone (Hydroxyacetone), Amine (Ammonia), Cyanide Source | α-Aminonitrile | Direct, but requires optimization for yield and stereoselectivity. |

| Passerini Reaction | Ketone (Hydroxyacetone), Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Indirect, product would require further transformations. |

| Ugi Reaction | Ketone (Hydroxyacetone), Amine, Carboxylic Acid, Isocyanide | Bis-Amide | Potential for creating a highly functionalized precursor. |

Development of Novel Catalytic Systems for C-C and C-N Bond Formation

The formation of the key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in this compound requires precise control to achieve high yields and, importantly, to establish the desired stereochemistry at the quaternary center. The development of novel catalytic systems has been a major focus in modern organic synthesis to address these challenges.

Catalytic C-C Bond Formation:

The crucial C-C bond in the target molecule is formed by the addition of a cyanide nucleophile to the carbonyl carbon of hydroxyacetone. The development of catalytic asymmetric cyanation of ketones is a highly active area of research. researchgate.netresearchgate.net Various chiral catalysts, including metal complexes and organocatalysts, have been designed to facilitate the enantioselective addition of cyanide to prochiral ketones. acs.orgcomporgchem.com

For the synthesis of this compound, a catalytic system would need to be effective for a functionalized ketone like hydroxyacetone. Research in this area has explored the use of various metal catalysts, such as those based on titanium, aluminum, and rare-earth metals, in combination with chiral ligands. acs.org Organocatalysts, including chiral thiourea derivatives and cinchona alkaloids, have also shown great promise in promoting asymmetric Strecker-type reactions. comporgchem.com

Catalytic C-N Bond Formation:

The C-N bond is typically formed through the condensation of the ketone with an amine source to form an imine intermediate, which is then attacked by the cyanide nucleophile. nrochemistry.comwikipedia.org Catalysts can play a role in both the imine formation and the subsequent nucleophilic addition. Lewis acids are often employed to activate the carbonyl group towards nucleophilic attack by the amine. mdpi.com

Recent advancements in C-N bond formation include the use of transition metal catalysts, such as ruthenium, for the oxidative cyanation of tertiary amines, which could represent an alternative route to α-aminonitriles. nih.gov While not a direct application to the synthesis of the target molecule from hydroxyacetone, these developments highlight the ongoing innovation in catalytic C-N bond-forming reactions that could potentially be adapted for this purpose.

The stereoselective synthesis of vicinal amino alcohols is another area of intense research that is relevant to the synthesis of this compound. nih.gov Novel catalytic methods for the asymmetric hydroamination and aminohydroxylation of alkenes, for example, provide alternative strategies for constructing the vicinal amino alcohol motif.

| Catalytic Approach | Key Transformation | Catalyst Examples | Relevance to Target Synthesis |

|---|---|---|---|

| Asymmetric Cyanation of Ketones | Enantioselective C-CN bond formation | Chiral Ti, Al, or rare-earth metal complexes; Chiral organocatalysts (e.g., thioureas) | Directly applicable to forming the chiral quaternary center from hydroxyacetone. |

| Catalytic Strecker Reaction | Catalyzed imine formation and/or cyanide addition | Lewis acids, chiral Brønsted acids, organocatalysts | Enhances the efficiency and stereoselectivity of the MCR approach. |

| Oxidative Cyanation | C-H cyanation of amines | Ruthenium complexes | Alternative, indirect route to α-aminonitriles. |

| Asymmetric Aminohydroxylation | Formation of vicinal amino alcohols | Osmium, Sharpless catalysts | Alternative strategy for constructing the core structure. |

Advanced Synthetic Applications of this compound Remain Largely Undocumented in Publicly Accessible Scientific Literature

A thorough review of available scientific literature reveals a significant lack of documented advanced synthetic applications for the chemical compound this compound. While the compound is known and commercially available, its specific use as a precursor for the construction of non-proteinogenic amino acids, various heterocyclic scaffolds, and organometallic complexes, as detailed in the requested article outline, is not substantially supported by the search results.

The investigation into the synthetic utility of this compound yielded limited and generalized information. The primary obstacle is the absence of specific studies or established protocols that utilize this particular aminonitrile for the synthesis of complex molecular frameworks like peptidomimetics, imidazoles, oxazoles, isothiazoles, diazaphospholidine systems, or furanones. General synthetic routes for these classes of compounds are well-established, but they typically employ different, more common starting materials.

The only specific application found for this compound is its role as a key intermediate in certain multi-step organic syntheses.

Role as a Key Intermediate in Multi-step Organic Syntheses

Due to the lack of specific, verifiable research findings connecting this compound to the other outlined topics, the following sections cannot be elaborated upon with scientifically accurate and detailed information as requested.

Advanced Synthetic Applications and Derivative Synthesis of 2 Amino 3 Hydroxy 2 Methylpropanenitrile

Mechanistic Investigations and Computational Chemistry of 2 Amino 3 Hydroxy 2 Methylpropanenitrile Reactions

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The reaction mechanisms involving 2-amino-3-hydroxy-2-methylpropanenitrile, a substituted α-aminonitrile, are often elucidated through a combination of kinetic and spectroscopic studies. These investigations typically focus on its formation, commonly via a Strecker-type synthesis, and its subsequent conversion to other valuable chemical entities, such as amino acids, through hydrolysis.

Kinetic studies are designed to determine the rate of reaction and its dependence on the concentration of reactants, catalysts, and temperature. For the formation of α-aminonitriles, the reaction progress can be monitored by observing the disappearance of starting materials (an aldehyde or ketone, an amine, and a cyanide source) and the appearance of the aminonitrile product. mdpi.comresearchgate.net The data obtained from these experiments help in formulating a rate law, which provides crucial insights into the sequence of steps in the reaction mechanism, including the identification of the rate-determining step. For instance, in the Strecker reaction, kinetic analysis can help determine whether the formation of the imine intermediate or the subsequent nucleophilic attack by the cyanide ion is the slower, rate-limiting step. masterorganicchemistry.comwikipedia.org

Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, as well as for monitoring their concentration changes over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for tracking the formation of aminonitriles. nih.gov The appearance of specific signals, such as the resonance for the α-proton and the quaternary carbon in the product, provides direct evidence of the reaction's progress. Reactions are often run directly in NMR tubes, allowing for real-time monitoring of species in solution. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the key functional groups involved in the reaction. The disappearance of the C=O stretch from the starting ketone and the appearance of the characteristic C≡N (nitrile) stretch (typically around 2200-2250 cm⁻¹) and N-H stretches of the amino group are monitored to follow the conversion. researchgate.net

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the final product and any detectable intermediates, thereby verifying the chemical transformation. nih.gov

UV-Visible Spectroscopy : While less common for direct structural elucidation of aminonitriles, UV-Vis spectroscopy can be employed in kinetic studies if any of the reactants, intermediates, or products possess a suitable chromophore. up.ac.za

These methods collectively provide a detailed picture of the reaction pathway, allowing chemists to understand the sequence of bond-forming and bond-breaking events.

| Technique | Functional Group / Structural Feature | Typical Observation / Change |

|---|---|---|

| IR Spectroscopy | Nitrile (C≡N) | Appearance of a sharp absorption band around 2200-2250 cm⁻¹ |

| IR Spectroscopy | Amine (N-H) | Appearance of stretching bands around 3300-3500 cm⁻¹ |

| IR Spectroscopy | Hydroxyl (O-H) | Presence of a broad absorption band around 3200-3600 cm⁻¹ |

| ¹H NMR Spectroscopy | Hydroxymethyl Protons (-CH₂OH) | Appearance of a characteristic signal, coupling pattern depends on adjacent groups and solvent |

| ¹³C NMR Spectroscopy | Nitrile Carbon (C≡N) | Appearance of a signal in the range of 115-125 ppm |

| ¹³C NMR Spectroscopy | α-Carbon (C-NH₂) | Appearance of a signal whose chemical shift is indicative of substitution |

Transition State Analysis and Reaction Coordinate Mapping

Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex," an unstable, high-energy species that exists at the transition state between reactants and products. wikipedia.orgyoutube.com For reactions involving this compound, computational chemistry is the primary tool for analyzing these fleeting structures and mapping the reaction energy profile.

The formation of an α-aminonitrile via the Strecker synthesis involves key steps like the nucleophilic attack of an amine on a carbonyl, dehydration to form an iminium ion, and the subsequent addition of a cyanide nucleophile. wikipedia.org Each of these steps proceeds through a specific transition state. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to:

Locate Transition State Geometries : Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state. wikipedia.org This provides a detailed 3D structure of the molecule as it transforms from one state to another. For the cyanide addition step, this would show the C-C bond partially formed and the C=N double bond of the imine partially broken.

Calculate Activation Energies : The energy difference between the reactants and the transition state is the activation energy (ΔG‡ or Eₐ). youtube.com This value is critical as it is directly related to the reaction rate; a higher activation energy corresponds to a slower reaction. Computational models can calculate these barriers with increasing accuracy. researchgate.net

Map the Reaction Coordinate : By calculating the energy at various points along the reaction pathway, a reaction coordinate diagram can be constructed. This visual representation shows the energy changes as reactants are converted to products, passing through intermediates and transition states. youtube.com

For example, studies on the hydrolysis of related aminonitriles have shown that water molecules can mediate proton transfer, and computational analysis reveals the transition state structures for these steps. Theoretical calculations using methods like canonical variational transition state theory (CVT) combined with small curvature tunneling (SCT) approximations can even account for quantum tunneling effects, which can be significant for reactions involving the transfer of light particles like protons, especially at lower temperatures. researchgate.net

| Reaction Step (Strecker Synthesis) | Key Feature of Transition State Structure | Parameter Calculated | Significance |

|---|---|---|---|

| Imine Formation | Partially formed C-N bond, partially broken C=O bond | Activation Energy (ΔG‡₁) | Determines rate of imine intermediate formation |

| Cyanide Addition to Imine | Partially formed C-CN bond, partially broken C=N bond | Activation Energy (ΔG‡₂) | Determines rate of final product formation from intermediate |

| Nitrile Hydrolysis (Acid-Catalyzed) | Protonated nitrile nitrogen, partially formed C-O bond with water | Activation Energy (ΔG‡₃) | Determines rate of conversion to amide/carboxylic acid |

Role of Solvation and Catalysis in Reaction Outcomes

The environment in which a reaction occurs significantly influences its rate and outcome. For reactions involving this compound, both the solvent (solvation) and the presence of catalysts are critical factors.

Catalysis: The Strecker synthesis of α-aminonitriles is often catalyzed. organic-chemistry.org

Acid Catalysis : The reaction is frequently promoted by acid. organic-chemistry.org The acid protonates the carbonyl oxygen of the starting ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. It also protonates the intermediate imine to form an iminium ion, which is significantly more reactive towards the cyanide nucleophile. masterorganicchemistry.comwikipedia.org

Organocatalysis : Various organic molecules can catalyze the reaction. For example, catalysts with hydrogen-bonding capabilities (like thioureas or squaramides) can activate the imine intermediate by hydrogen bonding to the nitrogen, making the imine carbon more electrophilic. mdpi.com

Metal Catalysis : Lewis acidic metal complexes can also be used to activate the carbonyl or imine group, leading to higher reaction yields and sometimes enantioselectivity. organic-chemistry.org

Solvation: The choice of solvent can dramatically affect reaction rates and equilibria.

Protic vs. Aprotic Solvents : Reactions can be run in various solvents, from water to organic solvents, or even under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org Water, as a protic solvent, can participate directly in the mechanism by stabilizing charged intermediates and transition states through hydrogen bonding.

Computational Solvation Models : Computational studies often incorporate the effects of a solvent using either explicit models (including individual solvent molecules) or implicit models (treating the solvent as a continuous medium with a specific dielectric constant). These models have shown that solvent molecules are not merely spectators. For instance, in the hydrolysis of aminonitriles, water molecules can act as catalysts by forming a hydrogen-bonded bridge to facilitate proton transfer, thereby significantly lowering the activation energy barrier compared to the gas-phase reaction. researchgate.net Theoretical work has demonstrated that two water molecules acting as a catalyst can reduce the activation energy for the reaction of H₂NCH₂CN with H₂O by as much as 77.5 kJ·mol⁻¹. researchgate.net

| Factor | Type | Role / Mechanism of Action | Effect on Reaction |

|---|---|---|---|

| Catalysis | Acid (e.g., H₃O⁺) | Protonates carbonyl and imine intermediates, increasing their electrophilicity. masterorganicchemistry.com | Increases reaction rate. |

| Organocatalyst | Activates imine via hydrogen bonding. mdpi.com | Increases reaction rate and can induce stereoselectivity. | |

| Metal Catalyst (Lewis Acid) | Coordinates to carbonyl or imine to increase electrophilicity. organic-chemistry.org | Increases reaction rate and efficiency. | |

| Solvation | Water (Explicit Role) | Acts as a proton shuttle via hydrogen-bonded networks, stabilizing charged species. researchgate.net | Lowers activation energy for proton transfer steps. |

| Solvent-Free | Maximizes reactant concentration. organic-chemistry.org | Can lead to very fast reaction times and high yields. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful predictive tools for understanding the intrinsic electronic properties of molecules like this compound and forecasting their reactivity. researchgate.netscirp.org These calculations provide insights that are often difficult or impossible to obtain through experimental means alone.

Electronic Structure and Molecular Orbitals : DFT calculations can determine the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org

Reactivity Descriptors : From the calculated electronic structure, various "conceptual DFT" descriptors can be derived to predict reactivity at specific sites within the molecule.

Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an aminonitrile, the nitrogen of the amino group would be an electron-rich site, while the carbon of the nitrile group would be relatively electron-poor.

Fukui Functions : This descriptor quantifies the change in electron density at a particular atomic site upon the addition or removal of an electron. It helps to pinpoint the most likely sites for nucleophilic attack (where the Fukui function for electron addition is highest) and electrophilic attack (where the Fukui function for electron removal is highest). youtube.com

Prediction of Properties : Beyond reactivity, quantum calculations can predict other properties. For instance, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental IR spectra. researchgate.net Furthermore, methods like time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. researchgate.net

These computational approaches allow for the in silico screening of reaction pathways and the rational design of catalysts and reaction conditions before undertaking extensive experimental work.

| Descriptor | Definition | Interpretation for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons (nucleophilicity), likely localized on the amino group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons (electrophilicity), likely associated with the C≡N bond. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Fukui Function | Response of electron density to a change in the number of electrons. youtube.com | Identifies the most reactive atomic sites for nucleophilic and electrophilic attack. |

| Electrostatic Potential (ESP) | The potential felt by a positive point charge at the molecule's surface. | Negative regions (e.g., N, O atoms) are sites for electrophilic attack; positive regions are sites for nucleophilic attack. |

Analytical Methodologies for the Structural and Purity Characterization of 2 Amino 3 Hydroxy 2 Methylpropanenitrile

Advanced Spectroscopic Techniques (e.g., High-Resolution NMR, FT-ICR MS)

Advanced spectroscopic methods provide unparalleled detail regarding the molecular structure and elemental composition of a compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR is an indispensable tool for the unambiguous structural elucidation of 2-Amino-3-hydroxy-2-methylpropanenitrile. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to map the precise connectivity of atoms within the molecule.

¹H NMR identifies the chemical environment of all protons, revealing signals for the hydroxyl (-OH), amine (-NH₂), methyl (-CH₃), and methylene (B1212753) (-CH₂-) groups.

¹³C NMR provides information on the carbon skeleton, including the quaternary chiral center, the nitrile carbon, and the methyl and methylene carbons.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Methyl (-CH₃) | C(CH₃) | ~1.4 | ~25 |

| Methylene (-CH₂OH) | C(CH₂OH) | ~3.5 - 3.7 | ~65 |

| Amine (-NH₂) | C(NH₂) | Broad singlet, variable | N/A |

| Hydroxyl (-OH) | CH₂(OH) | Broad singlet, variable | N/A |

| Quaternary Carbon | C(q) | N/A | ~55 |

| Nitrile (-C≡N) | C≡N | N/A | ~120 |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

FT-ICR MS is distinguished by its exceptional mass resolution and accuracy, making it a powerful tool for determining the elemental composition of a molecule. pnnl.gov For this compound, FT-ICR MS can measure the mass of the protonated molecule, [M+H]⁺, with an error of less than 1 part per million (ppm). unl.edu This level of precision allows for the confident assignment of a unique molecular formula (C₄H₉N₂O⁺ for the protonated species), distinguishing it from any other potential isobaric (same nominal mass) compounds. pnnl.govunl.edu This technique is invaluable for confirming the identity of the compound in complex mixtures or for verifying the product of a chemical synthesis. pnnl.govrsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₈N₂O |

| Protonated Ion | [C₄H₉N₂O]⁺ |

| Calculated Monoisotopic Mass | 101.0715 g/mol |

| Typical FT-ICR MS Measured Mass | 101.0714 g/mol |

| Typical Mass Accuracy | < 1 ppm |

Hyphenated Chromatographic Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of specific compounds within complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of the amino and hydroxyl groups, this compound requires chemical derivatization prior to GC analysis. sigmaaldrich.com A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces the active hydrogens on the -NH₂ and -OH groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com The resulting derivative is more volatile and exhibits improved chromatographic behavior. sigmaaldrich.com Following separation on the GC column, the compound is identified by its mass spectrum, which provides a characteristic fragmentation pattern that can be used for structural confirmation and library matching. sigmaaldrich.commdpi.com

| Fragment Ion | Description | Significance |

|---|---|---|

| [M-15]⁺ | Loss of a methyl group (-CH₃) from a TBDMS group | Confirms silylation |

| [M-57]⁺ | Loss of a tert-butyl group (-C₄H₉) from a TBDMS group | Characteristic fragment of TBDMS derivatives sigmaaldrich.com |

| [M-159]⁺ | Loss of CO-O-TBDMS fragment | Can provide structural information sigmaaldrich.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the direct analysis of polar compounds like this compound in biological or environmental samples, often without the need for derivatization. restek.comthermofisher.com Separation can be achieved using hydrophilic-interaction chromatography (HILIC) or reversed-phase chromatography. restek.com Following chromatographic separation, the compound is ionized (typically by electrospray ionization, ESI) and detected by a tandem mass spectrometer. In MS/MS mode, the precursor ion corresponding to the protonated molecule is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Chromatography Mode | Hydrophilic-Interaction Chromatography (HILIC) | Raptor Polar X Column restek.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | N/A |

| Precursor Ion (Q1) | Mass of the protonated molecule [M+H]⁺ | m/z 101.1 |

| Product Ion (Q3) | A stable, characteristic fragment ion | e.g., m/z 84.1 (Loss of NH₃) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Transition: 101.1 -> 84.1 |

Chiral Analytical Methods for Enantiomeric Excess Determination

Since the central quaternary carbon atom of this compound is a stereocenter, the compound exists as a pair of enantiomers. Determining the enantiomeric excess (% ee), defined as the percentage of one enantiomer in excess of the other, is critical in many applications.

Chiral Chromatography (HPLC and GC)

The most common and reliable method for determining the enantiomeric composition is chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). sigmaaldrich.com The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation into two distinct peaks. Integration of the peak areas allows for the direct calculation of the enantiomeric excess. CSPs based on macrocyclic glycopeptides, such as teicoplanin (e.g., CHIROBIOTIC T columns), are effective for separating underivatized amino compounds. sigmaaldrich.com

Chiral Gas Chromatography (GC): For GC analysis, the enantiomers can be separated on a chiral GC column. Alternatively, the compound can be derivatized with a pure chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. As chiral molecules, the enantiomers of this compound will produce CD spectra that are mirror images of each other. While not typically used for routine quantification, CD spectroscopy is a powerful tool for studying the absolute configuration of chiral molecules and can be used to determine enantiomeric excess, particularly in research settings exploring the origins of homochirality. nih.govnih.govacs.org

| Technique | Principle | Advantages | Typical Application |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leading to separation. sigmaaldrich.com | Direct analysis, high accuracy, robust quantification. | Purity testing, quality control. |

| Chiral GC | Separation of enantiomers on a chiral column or as diastereomeric derivatives on an achiral column. | High resolution. | Analysis of volatile derivatives. |

| CD Spectroscopy | Differential absorption of circularly polarized light by enantiomers. nih.gov | Provides information on absolute configuration. | Structural and stereochemical research. nih.govacs.org |

Future Prospects and Emerging Research Frontiers for 2 Amino 3 Hydroxy 2 Methylpropanenitrile Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of α-aminonitriles, including 2-Amino-3-hydroxy-2-methylpropanenitrile, is amenable to modern synthetic technologies like flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, is particularly well-suited for the synthesis of nitriles. rsc.orgrsc.org Continuous-flow processes can enhance safety when dealing with potentially hazardous reagents and intermediates. bohrium.com For the synthesis of this compound, a continuous-flow approach could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. The modular nature of flow chemistry setups would also allow for the seamless integration of multiple reaction steps, such as the initial formation of the aminonitrile followed by in-line purification or derivatization. beilstein-journals.org

Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing the discovery and optimization of complex multi-step syntheses. mit.edunih.govnih.gov An automated platform could be employed to rapidly screen various catalysts and reaction conditions for the synthesis of this compound, accelerating the development of optimized synthetic protocols. mit.edufu-berlin.de Furthermore, such platforms can facilitate the creation of libraries of derivatives by systematically varying the starting materials or reagents, a crucial step in drug discovery and materials science. beilstein-journals.org The integration of process analytical technology (PAT) with these automated systems allows for real-time monitoring and optimization of the synthetic process. mit.edu

Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound

| Feature | Advantage for this compound Synthesis |

| Precise Control | Improved yield and purity by fine-tuning temperature, pressure, and stoichiometry. |

| Enhanced Safety | Minimized handling of hazardous reagents and containment of reactive intermediates. |

| Scalability | Facile scaling of production from laboratory to industrial quantities. |

| Rapid Optimization | High-throughput screening of reaction conditions and catalysts. |

| Library Synthesis | Automated generation of a diverse range of derivatives for screening. |

Exploitation in Bio-conjugation and Chemical Biology

The presence of multiple reactive functional groups—amino, hydroxyl, and nitrile—makes this compound an attractive scaffold for applications in bioconjugation and chemical biology. Bioconjugation involves the linking of a biomolecule with another molecule, such as a fluorescent dye or a drug. wiley-vch.de

The primary amino group of this compound can be readily targeted for conjugation to biomolecules. Amide bond formation is a common and stable linkage in bioconjugation, and the amino group can react with activated esters on a target protein or other biomolecule. nih.govrsc.org The hydroxyl group offers another handle for conjugation, although it is generally less nucleophilic than the amino group. wiley-vch.denih.gov Selective modification of the hydroxyl group could be achieved through enzymatic or chemical methods, allowing for dual functionalization of the molecule. nih.gov

The nitrile group, while often considered less reactive in a biological context, can participate in specific ligation reactions. Electron-poor nitriles have shown reactivity towards thiols, forming thioimidates, which can be useful for targeting cysteine residues in proteins. acs.orgchemrxiv.org The nitrile bis-thiol (NBT) reaction is an emerging strategy for protein modification and antibody conjugation. acs.orgucl.ac.uk Nitrile-aminothiol conjugation (NATC) is another promising biocompatible ligation technique with high chemoselectivity. nih.gov The unique electronic environment of the nitrile in this compound could be exploited to develop novel bioorthogonal reactions.

In chemical biology, hydroxynitriles and their derivatives serve as valuable intermediates in the synthesis of biologically active compounds like amino acids and pharmaceuticals. researchgate.netsparkl.me The enzymatic synthesis of chiral cyanohydrins using hydroxynitrile lyases is a well-established biocatalytic method. researchgate.netacs.org This suggests that enzymatic approaches could be developed for the stereoselective synthesis of this compound, providing access to enantiomerically pure forms for biological studies.

Design of Next-Generation Catalysts for its Transformations

The selective transformation of the nitrile, amino, or hydroxyl group in this compound requires the development of highly specific catalysts. The design of such catalysts is a significant area of future research.

For the nitrile group, catalytic hydrolysis to the corresponding amide is a key transformation, as amides are important functional groups in many bioactive molecules. lumenlearning.comlibretexts.org While acid or base catalysis can achieve this, the development of milder and more selective catalysts, such as those based on transition metals or enzymes, would be advantageous, especially given the presence of other sensitive functional groups. rsc.orgresearchgate.netacs.org

Organocatalysis has emerged as a powerful tool for the synthesis of α-aminonitriles via the Strecker reaction. mdpi.combohrium.comresearchgate.netconsensus.app Future research could focus on developing chiral organocatalysts for the asymmetric synthesis of this compound, which is crucial for its potential pharmaceutical applications. The development of catalysts for the cross-dehydrogenative coupling (CDC) of amines represents another avenue for the derivatization of the amino group. bohrium.comresearchgate.net

Table 2: Potential Catalytic Transformations of this compound

| Functional Group | Transformation | Potential Catalyst Type |

| Nitrile | Selective hydrolysis to amide | Transition metal complexes, Nitrilases |

| Amino | Acylation, Alkylation | Organocatalysts, Enzymes |

| Hydroxyl | Esterification, Etherification | Lipases, Acid/Base catalysts |

| Multiple Groups | Asymmetric Strecker Synthesis | Chiral organocatalysts, Chiral metal complexes |

Computational Design of Novel Derivatives

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. researchgate.netbiointerfaceresearch.com These methods can be applied to design novel derivatives of this compound with desired properties.

Quantitative structure-activity relationship (QSAR) studies can be performed on a library of synthesized derivatives to correlate their chemical structures with their biological activities. This information can then be used to design new molecules with enhanced potency and selectivity. Molecular docking simulations can predict the binding modes of these derivatives to specific biological targets, such as enzymes or receptors, providing insights for rational drug design.

In silico screening of virtual libraries of this compound derivatives can identify promising candidates for synthesis and biological evaluation, thereby reducing the time and cost associated with experimental screening. researchgate.net Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can also be predicted computationally to assess the drug-likeness of designed compounds at an early stage. researchgate.net

The computational design of derivatives is not limited to pharmaceutical applications. Molecular modeling can also be used to predict the material properties of polymers or other materials derived from this compound, guiding the synthesis of new functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-hydroxy-2-methylpropanenitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of nitrile derivatives often involves Strecker-like reactions or nucleophilic substitutions. For example, analogous compounds (e.g., 2-Amino-2-methylpropionitrile) are synthesized via condensation of aldehydes with nitrile precursors under controlled pH and temperature . Optimize reaction conditions (e.g., solvent polarity, catalyst type) to minimize side reactions like hydrolysis of the nitrile group. Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) can improve purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural elucidation of this compound?

- Methodological Answer :

- NMR : Use -NMR to identify the methyl group (δ ~1.3 ppm) and hydroxy/amino protons (δ ~2.5–5.0 ppm, depending on solvent). -NMR will show the nitrile carbon (δ ~115–120 ppm) .

- IR : Characteristic peaks for -CN (~2240 cm), -OH (~3200–3500 cm), and -NH (~3300 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS and fragmentation patterns to distinguish positional isomers.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar nitriles (e.g., 2-Amino-2-methylpropionitrile) for hazard assessment. Key risks include:

- Toxicity : Potential for acute toxicity via inhalation or dermal exposure. Use fume hoods and PPE .

- Reactivity : Nitriles can release cyanide under extreme conditions. Avoid strong acids/bases during storage .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic (e.g., amino group) and electrophilic (e.g., nitrile carbon) sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nitrile reactivity).

- Transition State Analysis : Use software like Gaussian or ORCA to model activation energies for competing reaction mechanisms .

Q. How do steric and electronic effects of the amino and hydroxy groups influence the regioselectivity of this compound in multicomponent reactions?

- Methodological Answer :

- Steric Effects : The methyl group at C2 creates steric hindrance, directing reactions to the less hindered C3 position.

- Electronic Effects : The electron-donating amino group enhances nucleophilicity at adjacent carbons, while the hydroxy group can participate in hydrogen bonding, stabilizing intermediates .

- Experimental Validation : Use kinetic studies (e.g., monitoring reaction progress via HPLC) to compare regioselectivity under varying conditions.

Q. What strategies can resolve contradictions in reported catalytic efficiencies when using this compound as a ligand in asymmetric catalysis?

- Methodological Answer :

- Systematic Variable Screening : Test catalyst loading, temperature, and solvent effects to identify optimal conditions .

- Spectroscopic Monitoring : Use in-situ IR or -NMR to detect ligand-metal coordination dynamics.

- Cross-Validation : Compare results across multiple substrates (e.g., prochiral ketones vs. aldehydes) to assess ligand versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.